An In-depth Technical Guide to the Synthesis and Characterization of (4-(isopentyloxy)phenyl)boronic acid
An In-depth Technical Guide to the Synthesis and Characterization of (4-(isopentyloxy)phenyl)boronic acid
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-(isopentyloxy)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
(4-(isopentyloxy)phenyl)boronic acid, with the chemical formula C11H17BO3 and a molecular weight of 208.06 g/mol , belongs to the versatile class of organoboron compounds.[1][2] Boronic acids and their derivatives are of significant interest in pharmaceutical research due to their unique chemical properties, which allow for a range of applications, including as enzyme inhibitors and in cross-coupling reactions for the synthesis of complex organic molecules.[3][4][5][6][7] The isopentyloxy group in the target molecule provides lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
Synthesis
The synthesis of (4-(isopentyloxy)phenyl)boronic acid can be achieved through a multi-step process starting from 4-bromophenol. The general synthetic approach involves the etherification of the phenolic hydroxyl group followed by a metal-halogen exchange and subsequent borylation.
Experimental Protocol
Step 1: Synthesis of 1-bromo-4-(isopentyloxy)benzene
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To a solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).
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To this suspension, add 1-bromo-3-methylbutane (isopentyl bromide, 1.2 eq).
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Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-bromo-4-(isopentyloxy)benzene as a pure compound.
Step 2: Synthesis of (4-(isopentyloxy)phenyl)boronic acid
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Dissolve the purified 1-bromo-4-(isopentyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
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Cool the solution to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.
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Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
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In a separate flask, dissolve triisopropyl borate (B(O-iPr)3, 1.5 eq) in anhydrous THF and cool to -78 °C.
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Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula while maintaining the temperature at -78 °C.
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Allow the reaction mixture to warm slowly to room temperature and stir overnight.
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Quench the reaction by the slow addition of an aqueous solution of hydrochloric acid (e.g., 1 M HCl) until the solution is acidic.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol or hexane/ethyl acetate) to afford (4-(isopentyloxy)phenyl)boronic acid as a white solid.
Characterization
The structure and purity of the synthesized (4-(isopentyloxy)phenyl)boronic acid are confirmed by various spectroscopic and analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C11H17BO3 | [1][2] |
| Molecular Weight | 208.06 g/mol | [1][2] |
| IUPAC Name | [4-(3-methylbutoxy)phenyl]boronic acid | [1] |
| Appearance | White solid | [2] |
| Purity | ≥97% | [2] |
Spectroscopic Data
The following table summarizes the expected spectroscopic data for (4-(isopentyloxy)phenyl)boronic acid based on the analysis of structurally similar compounds.[8][9][10]
| Technique | Expected Data |
| ¹H NMR | δ (ppm): 7.8-7.7 (d, 2H, Ar-H ortho to B(OH)₂), 7.0-6.9 (d, 2H, Ar-H meta to B(OH)₂), 4.0 (t, 2H, -O-CH₂-), 1.8 (m, 1H, -CH(CH₃)₂), 1.7 (q, 2H, -CH₂-CH(CH₃)₂), 1.0 (d, 6H, -CH(CH₃)₂) |
| ¹³C NMR | δ (ppm): 161 (Ar-C-O), 137 (Ar-C), 130 (C-B, often not observed), 115 (Ar-C), 67 (-O-CH₂-), 38 (-CH₂-CH-), 25 (-CH-), 22 (-CH₃) |
| IR (cm⁻¹) | ~3300 (br, O-H), ~2960 (C-H, alkyl), ~1600, 1500 (C=C, aromatic), ~1350 (B-O), ~1250 (C-O, ether) |
| Mass Spec. (HRMS) | Calculated for C₁₁H₁₇BO₃ [M+H]⁺: Expected m/z value. |
Visualization of Synthesis and Applications
Synthesis Workflow
The following diagram illustrates the two-step synthesis of (4-(isopentyloxy)phenyl)boronic acid.
Caption: Synthetic route to (4-(isopentyloxy)phenyl)boronic acid.
Role in Drug Discovery
Boronic acids are known to interact with diol-containing molecules, a principle that is exploited in their mechanism of action as enzyme inhibitors. The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in serine proteases, for example.
Caption: General mechanism of action for boronic acid-based enzyme inhibitors.
Safety Information
(4-(isopentyloxy)phenyl)boronic acid is associated with the following hazard statements:
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H302: Harmful if swallowed.[1]
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H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a plausible and detailed synthetic route for (4-(isopentyloxy)phenyl)boronic acid and has provided a comprehensive overview of its expected characterization profile. The information presented herein, including the structured data tables and process diagrams, serves as a valuable resource for researchers and scientists engaged in the synthesis and application of novel boronic acid derivatives in drug discovery and development. The unique properties of this compound make it an attractive candidate for further investigation in various therapeutic areas.
References
- 1. americanelements.com [americanelements.com]
- 2. 4-(Isopentyloxy)phenylboronic acid | CymitQuimica [cymitquimica.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. raineslab.com [raineslab.com]
- 10. rsc.org [rsc.org]
